

What are the physicochemical properties of 5-Chloromethyl-1H-Tetrazole?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloromethyl-1H-Tetrazole

Cat. No.: B1631778

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-Chloromethyl-1H-Tetrazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chloromethyl-1H-Tetrazole

The field of medicinal chemistry is in a constant search for versatile molecular scaffolds that can serve as foundational building blocks for novel therapeutic agents. Among these, nitrogen-rich heterocyclic compounds have garnered significant attention. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a prominent example. First synthesized in 1885, the tetrazole moiety has evolved from a chemical curiosity to a cornerstone in modern drug design.^[1] Its unique electronic properties and structural stability make it an invaluable pharmacophore.^{[1][2][3]}

5-Chloromethyl-1H-tetrazole (CMT) is a particularly important derivative. Its bifunctional nature, combining a stable, aromatic tetrazole ring with a highly reactive chloromethyl group, makes it a crucial intermediate for synthetic chemists.^[1] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group, a common strategy to enhance the metabolic stability and lipophilicity of drug candidates.^{[1][2][4][5]} The reactive chloromethyl side-chain provides a convenient handle for introducing a vast array of functional groups through nucleophilic substitution, enabling the creation of diverse chemical libraries for drug

discovery screening.^[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with **5-Chloromethyl-1H-tetrazole**.

Core Physicochemical and Structural Properties

The utility of CMT in synthetic and medicinal chemistry is fundamentally dictated by its inherent chemical and physical properties. The molecule consists of a planar, five-membered tetrazole ring, which is considered an aromatic system with six π -electrons, contributing to its stability.^[1] This is attached to a chloromethyl substituent at the 5-position.

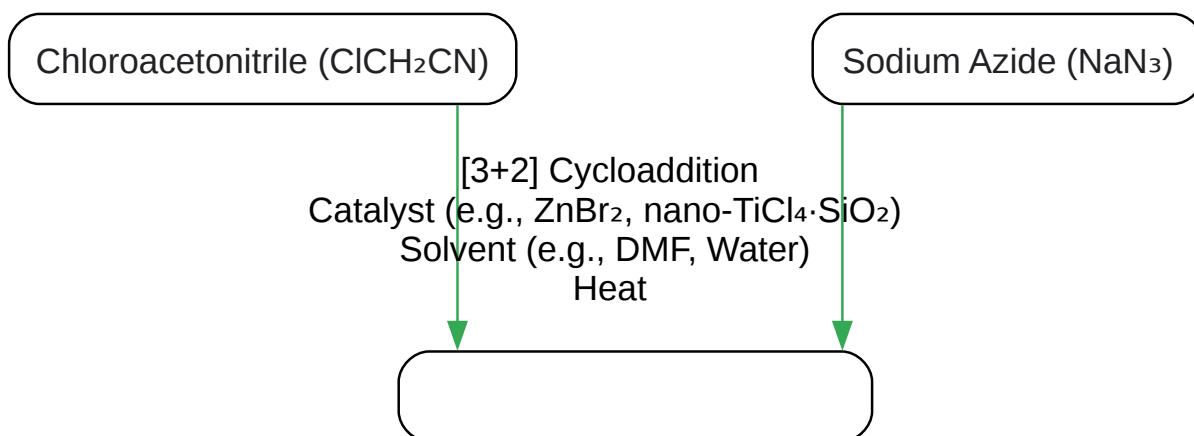
Structural and Molecular Data

A summary of the key physicochemical properties of **5-Chloromethyl-1H-tetrazole** is presented below. These values are essential for reaction planning, analytical characterization, and computational modeling.

Property	Value	Source
CAS Number	55408-11-2	[1] [6]
Molecular Formula	C ₂ H ₃ ClN ₄	[1] [6]
Molecular Weight	118.52 g/mol	[1] [6]
Appearance	Off-white powder	[7]
Monoisotopic Mass	118.0046238 Da	[6]
IUPAC Name	5-(chloromethyl)-1H-tetrazole	[6]
InChI Key	AGWSISOYPHROLN-UHFFFAOYSA-N	[1]
Predicted XLogP3	-0.1	[6]
Storage	Store long-term in a cool, dry place	[7]

Spectroscopic Signature

Spectroscopic methods are critical for the unambiguous identification and characterization of CMT.


- NMR Spectroscopy (^1H NMR): The proton NMR spectrum is expected to be simple. The two protons of the chloromethyl (- CH_2Cl) group are anticipated to appear as a distinct singlet. In analogous structures like 5-(chloromethyl)-1-phenyl-1H-tetrazole, this signal is observed at approximately δ 4.80 ppm.[1] The N-H proton of the tetrazole ring would appear as a broad singlet at a more downfield chemical shift.
- Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching, C=N and N=N stretching within the tetrazole ring, and a characteristic C-Cl stretching vibration, typically observed in the 600-800 cm^{-1} region.[1]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition with high precision, matching the calculated monoisotopic mass of 118.0046238 Da.[1][6]

Synthesis of 5-Chloromethyl-1H-Tetrazole

The most fundamental and widely adopted method for synthesizing the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition reaction. This approach remains a cornerstone of tetrazole chemistry since its establishment in the early 20th century.[1]

Primary Synthetic Pathway: [3+2] Cycloaddition

The direct synthesis of CMT involves the reaction of chloroacetonitrile (chloromethyl cyanide) with an azide source, typically sodium azide.[1] This reaction efficiently constructs the stable tetrazole ring.

[Click to download full resolution via product page](#)

Caption: [3+2] Cycloaddition synthesis of **5-Chloromethyl-1H-tetrazole**.

Experimental Protocol: Catalyzed Cycloaddition

This protocol describes a robust and efficient laboratory-scale synthesis of 5-substituted 1H-tetrazoles, adapted for CMT, using a heterogeneous catalyst which simplifies purification.^[8]

Objective: To synthesize **5-Chloromethyl-1H-tetrazole** from chloroacetonitrile and sodium azide.

Materials:

- Chloroacetonitrile
- Sodium Azide (NaN₃)
- Nano-TiCl₄·SiO₂ catalyst^{[1][8]}
- Dimethylformamide (DMF)
- Hydrochloric Acid (4N HCl)
- Ice water
- Chloroform

Procedure:

- To a round-bottom flask equipped with a reflux condenser, add chloroacetonitrile (1 mmol), sodium azide (2 mmol), and DMF (5 mL).
- Add the nano- $\text{TiCl}_4\cdot\text{SiO}_2$ catalyst (0.1 g) to the mixture.^[8]
- Heat the reaction mixture to reflux and stir for the required time (typically 2-4 hours, monitored by TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the heterogeneous catalyst by filtration. The catalyst can be washed, dried, and reused.^[8]
- Pour the filtrate into a beaker containing ice water.
- Acidify the solution by adding 4N HCl (5 mL) to precipitate the product.
- A white solid product (**5-Chloromethyl-1H-tetrazole**) will form.
- Collect the solid by vacuum filtration and wash it with cold chloroform.
- Dry the product under vacuum to obtain pure **5-Chloromethyl-1H-tetrazole**.

Causality: The use of a solid Lewis acid catalyst like nano- $\text{TiCl}_4\cdot\text{SiO}_2$ is advantageous as it enhances the reaction rate under milder conditions and is easily recoverable, making the process more efficient and environmentally benign compared to traditional methods that may require stronger acids or longer reaction times.^{[1][8]}

Reactivity and Synthetic Applications

The synthetic power of CMT lies in the reactivity of its chloromethyl group. This electrophilic center is highly susceptible to attack by a wide range of nucleophiles, making CMT a versatile building block for creating more complex tetrazole derivatives.^[1]

5-Chloromethyl-1H-Tetrazole

Nucleophile (Nu⁻)
e.g., R-NH₂, R-SH, R-O⁻Nucleophilic Substitution (S_N2)
Displaces Cl⁻[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution at the chloromethyl group of CMT.

This reactivity allows for the facile introduction of diverse functionalities:

- Amines: Reaction with primary or secondary amines yields N-substituted aminomethyl-tetrazoles.[\[1\]](#)
- Thiols: Thiol-containing nucleophiles react to form thioether-linked products.[\[1\]](#)
- Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form ether linkages.

This versatility is paramount in drug development. For instance, CMT is a key intermediate in the synthesis of the next generation of cephalosporin antibiotics and various antifungal drugs. [\[9\]](#)[\[10\]](#) By systematically modifying the substituent attached to the chloromethyl group, medicinal chemists can perform structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

Safety and Handling

As a reactive chemical intermediate, **5-Chloromethyl-1H-tetrazole** must be handled with appropriate precautions. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard Identification

Based on GHS classifications, CMT presents several hazards:[\[6\]](#)[\[11\]](#)

- H302: Harmful if swallowed.[6]
- H314 / H315: Causes severe skin burns, damage, and irritation.[6][11][12]
- H319: Causes serious eye irritation.[6][11][12]
- H335: May cause respiratory irritation.[6][11]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] Use a NIOSH-approved respirator if dusts are generated.[13]
- Engineering Controls: Use only in a chemical fume hood to avoid inhalation.[12] A safety shower and eye wash station must be readily available.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11][13]
- Spills: In case of a spill, ventilate the area. Collect the spilled material in a suitable container for disposal. Avoid generating dust.[13]
- Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[13]

Conclusion

5-Chloromethyl-1H-tetrazole is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical and materials science. Its unique combination of a stable, bioisosteric tetrazole ring and a reactive synthetic handle provides a robust platform for the design and synthesis of novel molecules with tailored properties. Understanding its physicochemical characteristics, synthetic pathways, and reactivity is essential for any researcher aiming to leverage the power of the tetrazole scaffold in their work. Adherence to strict safety protocols ensures that its potential can be explored responsibly and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloromethyl-1H-Tetrazole | 55408-11-2 | Benchchem [benchchem.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. watsonnoke.com [watsonnoke.com]
- 8. scielo.org.za [scielo.org.za]
- 9. Page loading... [wap.guidechem.com]
- 10. 5-Chloromethyl-1H-tetrazole | 55408-11-2 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [What are the physicochemical properties of 5-Chloromethyl-1H-Tetrazole?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631778#what-are-the-physicochemical-properties-of-5-chloromethyl-1h-tetrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com